molecular formula C8H15N3 B1334097 1-(3-Cyanopropyl)piperazine CAS No. 5623-94-9

1-(3-Cyanopropyl)piperazine

Cat. No. B1334097
CAS RN: 5623-94-9
M. Wt: 153.22 g/mol
InChI Key: YWKVYGFJHOLYRV-UHFFFAOYSA-N
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Description

“1-(3-Cyanopropyl)piperazine” is an organic compound with the molecular formula C8H15N3 and a molecular weight of 153.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string N#CCCCN1CCNCC1 . The average mass is 153.225 Da and the monoisotopic mass is 153.126602 Da .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Novel Bioactive Alkaloid

  • Piperazirum Discovery : A novel alkylated piperazine, similar in structure to 1-(3-Cyanopropyl)piperazine, was isolated from Arum palaestinum Boiss. This compound exhibited significant cytotoxicity against cultured tumor cell lines in vitro, suggesting potential applications in cancer research (El-Desouky et al., 2007).

Anticancer Activity

  • Compound TM-208 Analysis : The study of 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (similar to this compound) revealed its excellent anticancer activity and low toxicity in vivo and in vitro (Jiang et al., 2007).

Synthesis and Pharmacological Evaluation

  • Novel Piperazine Derivatives : A series of novel 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized. These compounds showed significant antidepressant and antianxiety activity in preclinical models, pointing to potential applications in psychiatric drug development (Kumar et al., 2017).

Catalyst in Organic Synthesis

  • Piperazine as a Catalyst : Piperazine, a core structure in this compound, was used as a low-cost and environmentally benign catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives. This method offers simple procedures, high yields, and commercial viability, indicating piperazine's utility in organic synthesis (Yousefi et al., 2018).

Chemical Synthesis and Structural Studies

  • Polynitrile Synthesis : N,N,N',N'-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, a related piperazine compound, was synthesized and its crystal structure analyzed, demonstrating potential in material sciences and chemical synthesis (Xu et al., 2011).

Application in Carbon Dioxide Capture

  • Piperazine in CO2 Capture : Concentrated, aqueous piperazine solutions, related to this compound, showed significant resistance to thermal degradation and oxidation, suggesting their utility in carbon dioxide capture processes (Freeman et al., 2010).

Piperazine in Peptide Derivatization

  • Piperazine Derivatives in Mass Spectrometry : Piperazine-based derivatives enhanced the ionization efficiency of peptides in mass spectrometry, indicating their application in proteomics and analytical chemistry (Qiao et al., 2011).

properties

IUPAC Name

4-piperazin-1-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKVYGFJHOLYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374108
Record name 1-(3-Cyanopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5623-94-9
Record name 1-(3-Cyanopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5623-94-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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